molecular formula C20H10Cl2O3 B1662015 Fluorescein chloride CAS No. 630-88-6

Fluorescein chloride

Cat. No.: B1662015
CAS No.: 630-88-6
M. Wt: 369.2 g/mol
InChI Key: LNBKJWCRFAZVLK-UHFFFAOYSA-N
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Description

Fluorescein chloride is a derivative of fluorescein, a synthetic organic compound belonging to the xanthene dye family. It is known for its intense fluorescence, which makes it a valuable tool in various scientific and industrial applications. This compound is typically used as a fluorescent tracer in microscopy, dye lasers, and in the detection of latent blood stains in forensic science .

Mechanism of Action

Target of Action

Fluorescein chloride, also known as Fluorescein, primarily targets the iris and retina in the field of ophthalmology and optometry . It is used as a diagnostic tool in the diagnosis of corneal abrasions, corneal ulcers, and herpetic corneal infections . It is also used in rigid gas permeable contact lens fitting to evaluate the tear layer under the lens .

Mode of Action

This compound interacts with its targets by acting as a phthalic indicator dye . It appears yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor . The yellowish-green fluorescence of the compound can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas .

Biochemical Pathways

This compound affects the visual pathways . It is used in angiography or angioscopy of the iris and retina . The dye is able to be taken up into the plant the same way as water and moves from the roots to the top of the plant due to a transpirational pull .

Pharmacokinetics

It is known that the compound is slightly soluble in water . It is applied topically in the form of a drop or it can be injected intravenously to produce a fluorescein angiogram .

Result of Action

The result of this compound’s action is the production of a fluorescent signal that can be used for diagnostic imaging . This signal can help in the diagnosis of corneal abrasions, corneal ulcers, and herpetic corneal infections .

Action Environment

The action of this compound is influenced by the pH of the environment . Its fluorescent properties strongly depend on pH, showing a pH-sensitive range of 3.5–7.0 . Its fluorescent intensity could reach the maximum in the physiological environment of pH range 6.8–7.4 . This makes it suitable for pH measurement in acidic environments, such as endocytic organelles .

Biochemical Analysis

Biochemical Properties

Fluorescein chloride plays a significant role in biochemical reactions. It is a fluorophore commonly used in microscopy, in a type of dye laser as the gain medium, in forensics and serology to detect latent blood stains, and in dye tracing . Fluorescein has an absorption maximum at 494 nm and emission maximum of 512 nm (in water) . It interacts with various biomolecules, including enzymes and proteins, and the nature of these interactions is often determined by the pH of the environment .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is used in angiography or angioscopy of the iris and retina . It appears yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor, and is used therapeutically as a diagnostic aid in corneal injuries and corneal trauma . It influences cell function by acting as a marker, allowing scientists to track cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it can form complexes with noble gases, most notably xenon . It also exhibits fluorescence resonance energy transfer (FRET) when connected with organic fluorophores . This mechanism allows for the detection of analytes based on the FRET process .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been found that fluorescein, quinine sulfate, and green fluorescent protein produce stable lifetime results with low uncertainties . No significant variation with concentration was measured for any of the fluorophores, and all showed single-exponential decays .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known that all metabolic pathways are implicated into ionic flows

Subcellular Localization

It is known that the subcellular localization of a protein is often tied to its function . Therefore, understanding where this compound resides within a cell could provide valuable insights into its function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorescein chloride can be synthesized through the reaction of fluorescein with thionyl chloride. The reaction typically involves dissolving fluorescein in a suitable solvent, such as pyridine, and then adding thionyl chloride dropwise while maintaining the reaction mixture at a low temperature. The reaction proceeds with the formation of this compound and the release of sulfur dioxide and hydrogen chloride gases .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Fluorescein chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fluorescein chloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its ability to undergo substitution reactions, allowing for the synthesis of various derivatives with tailored properties. Its intense fluorescence and stability make it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

3',6'-dichlorospiro[2-benzofuran-3,9'-xanthene]-1-one
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InChI

InChI=1S/C20H10Cl2O3/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBKJWCRFAZVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)Cl)OC5=C3C=CC(=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H10Cl2O3
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DSSTOX Substance ID

DTXSID7060889
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dichloro-
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Molecular Weight

369.2 g/mol
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Physical Description

White to light yellow crystalline powder; [Acros Organics MSDS]
Record name 3',6'-Dichlorofluoran
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CAS No.

630-88-6
Record name 3′,6′-Dichlorospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
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Record name Fluorescein chloride
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Record name Fluorescein chloride
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dichloro-
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Record name 3',6'-dichlorospiro(phthalide-3,9'-xanthene)
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Record name Fluorescein chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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